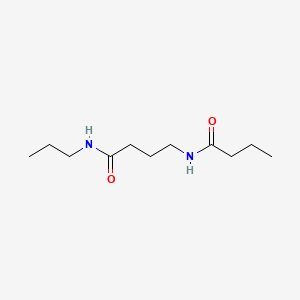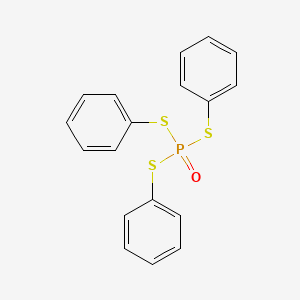
Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C12H24ClNO2. This compound is known for its unique structure, which includes a diethylmethylammonium group linked to a 1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl moiety. It is commonly used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the following steps:
Reaction of Diethylmethylamine with 1-Methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl Chloride: This step involves the nucleophilic substitution reaction where diethylmethylamine reacts with 1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl chloride to form the desired quaternary ammonium compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred, and the product is isolated through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions in polar solvents.
Major Products Formed
Oxidation: Corresponding oxides and by-products.
Reduction: Amines and secondary amines.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.
Wirkmechanismus
The mechanism of action of Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyldimethyl((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Dimethylbenzyl((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
Uniqueness
Diethylmethyl((1-methyl-1-(2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it exhibits enhanced antimicrobial properties and is more effective as a catalyst in certain chemical reactions.
Eigenschaften
CAS-Nummer |
93842-89-8 |
|---|---|
Molekularformel |
C12H24ClNO2 |
Molekulargewicht |
249.78 g/mol |
IUPAC-Name |
diethyl-methyl-[2-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C12H24NO2.ClH/c1-8-13(7,9-2)12(5,6)15-11(14)10(3)4;/h3,8-9H2,1-2,4-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IDYAQCCUTMMHPY-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)C(C)(C)OC(=O)C(=C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


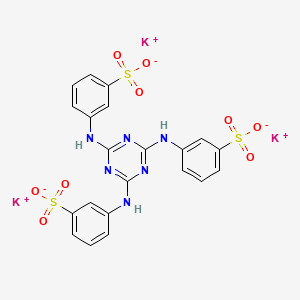
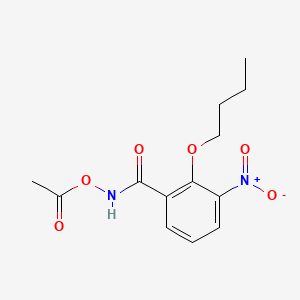

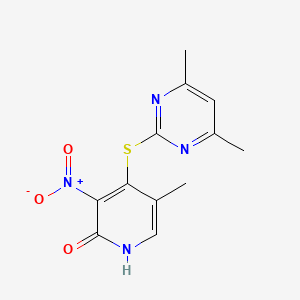
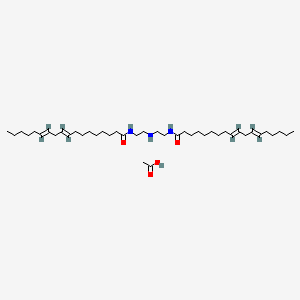
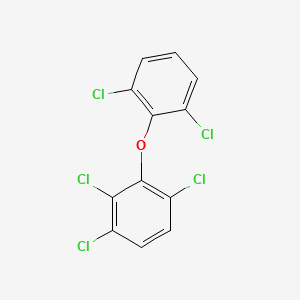
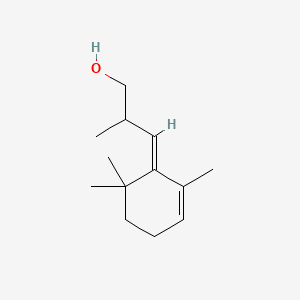
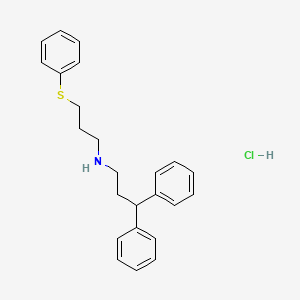

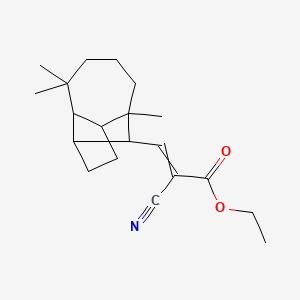
![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
